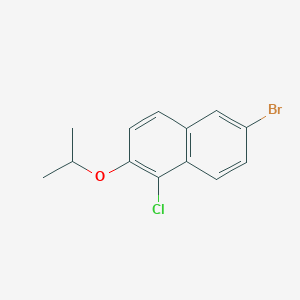

6-Bromo-1-chloro-2-isopropoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-chloro-2-propan-2-yloxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrClO/c1-8(2)16-12-6-3-9-7-10(14)4-5-11(9)13(12)15/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYRCUUQDLDXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C2=C(C=C1)C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801232191 | |

| Record name | Naphthalene, 6-bromo-1-chloro-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394291-46-3 | |

| Record name | Naphthalene, 6-bromo-1-chloro-2-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 6-bromo-1-chloro-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Bromo-1-chloro-2-isopropoxynaphthalene: A Scalable Protocol

Executive Summary

The synthesis of 6-Bromo-1-chloro-2-isopropoxynaphthalene represents a classic challenge in regioselective naphthalene functionalization.[1] This scaffold is a critical building block in medicinal chemistry, particularly for developing URAT1 inhibitors and other naphthalene-based therapeutics.[1]

This guide outlines a robust, two-step synthetic pathway starting from the commercially available 6-bromo-2-naphthol .[1] The strategy prioritizes regiochemical fidelity—specifically ensuring chlorination occurs exclusively at the C1 position before installing the isopropoxy group. By sequencing the halogenation prior to alkylation, we mitigate steric hindrance and electronic competition, ensuring a high-yield, scalable process suitable for gram-to-kilogram production.[1]

Retrosynthetic Analysis

To design the most efficient route, we deconstruct the target molecule (1 ) into its precursor components.

-

Disconnection 1 (C-O Bond): The isopropoxy group is installed via a Williamson ether synthesis. This reveals 6-Bromo-1-chloro-2-naphthol (2) as the immediate precursor.[1]

-

Disconnection 2 (C-Cl Bond): The chlorine atom at C1 is introduced via Electrophilic Aromatic Substitution (EAS).[1] The directing power of the hydroxyl group at C2 strongly favors C1, making 6-Bromo-2-naphthol (3) the ideal starting material.[1]

Retrosynthesis Diagram[1]

Figure 1: Retrosynthetic breakdown of the target molecule illustrating the logical disconnection to commercially available starting materials.

Route Selection & Optimization

Pathway A: Chlorination Alkylation (Recommended)

This route is preferred for two reasons:

-

Electronic Activation: The free hydroxyl group in 6-bromo-2-naphthol is a stronger activating group than an ether, facilitating milder chlorination conditions.[1]

-

Steric Control: Chlorinating the naphthol first avoids the steric bulk of the isopropyl group, which could otherwise retard the rate of substitution at the crowded C1 position.[1]

Pathway B: Alkylation Chlorination (Alternative)

While feasible, alkylating first creates 6-bromo-2-isopropoxynaphthalene .[1] Subsequent chlorination at C1 can be sluggish due to the steric clash between the incoming electrophile and the bulky isopropoxy group. This often requires harsher conditions, increasing the risk of side reactions.[1]

Detailed Experimental Protocols

Step 1: Regioselective Chlorination

Objective: Synthesize 6-Bromo-1-chloro-2-naphthol (CAS: 102169-88-0).[1][2][3][4][5]

Reagent Choice: N-Chlorosuccinimide (NCS) is selected over chlorine gas (

Materials

| Reagent | Equiv. | MW ( g/mol ) | Role |

| 6-Bromo-2-naphthol | 1.0 | 223.07 | Substrate |

| NCS | 1.05 | 133.53 | Chlorinating Agent |

| Acetonitrile (ACN) | - | - | Solvent |

| HCl (1M) | - | - | Quench |

Protocol

-

Setup: Charge a round-bottom flask with 6-bromo-2-naphthol (1.0 eq) and dissolve in Acetonitrile (10 mL/g). Ensure complete dissolution.

-

Addition: Cool the solution to 0°C in an ice bath. Add NCS (1.05 eq) portion-wise over 15 minutes.

-

Scientist's Note: Controlling the addition rate prevents localized exotherms that could lead to polychlorinated byproducts.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting material is consumed.

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[6] Wash the combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize 6-Bromo-1-chloro-2-isopropoxynaphthalene.

Reagent Choice: Potassium Carbonate (

Materials

| Reagent | Equiv. | MW ( g/mol ) | Role |

| 6-Bromo-1-chloro-2-naphthol | 1.0 | 257.51 | Substrate |

| 2-Bromopropane | 1.5 | 122.99 | Alkylating Agent |

| Potassium Carbonate | 2.0 | 138.21 | Base |

| DMF (Anhydrous) | - | - | Solvent |

Protocol

-

Setup: In a dry flask under nitrogen atmosphere, dissolve 6-bromo-1-chloro-2-naphthol (1.0 eq) in anhydrous DMF (5 mL/g).

-

Activation: Add

(2.0 eq) and stir at RT for 30 minutes. The mixture may turn yellow/orange due to phenoxide formation.[1] -

Alkylation: Add 2-bromopropane (1.5 eq) via syringe.

-

Heating: Heat the reaction mixture to 60°C for 12–16 hours.

-

Scientist's Note: Do not exceed 80°C to minimize the elimination of 2-bromopropane to propene.[1]

-

-

Workup: Cool to RT and pour the mixture into ice-cold water (10x volume). The product should precipitate.[1][6]

-

Isolation: Filter the solid precipitate. If no precipitate forms, extract with Diethyl Ether (3x).[1] Wash organic layers thoroughly with water (to remove DMF) and brine.

-

Purification: Recrystallize from Methanol or Hexane.

-

Expected Yield: 80–88%[1]

-

Characterization:

NMR should show the disappearance of the phenolic -OH and the appearance of the isopropyl septet (~4.6 ppm) and doublet (~1.4 ppm).

-

Reaction Workflow Diagram

Figure 2: Sequential workflow for the synthesis process, highlighting critical reaction conditions and isolation steps.

Safety & Scalability Considerations

-

Halogenated Waste: Both steps generate halogenated organic waste. Ensure dedicated disposal streams are available.

-

Exotherm Control: The chlorination step can be exothermic.[1] On a kilogram scale, active cooling and slow addition of NCS are mandatory to prevent thermal runaway.[1]

-

Solvent Management: DMF is hepatotoxic and difficult to remove.[1] For larger scales, consider substituting DMF with NMP (N-methyl-2-pyrrolidone) or Acetone (if pressure vessels are available for higher temp alkylation).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12459, 1-Chloro-2-naphthol. Retrieved from [Link]

-

Organic Syntheses. Regioselective Chlorination of Phenols and Naphthols. (General Reference for NCS usage). Retrieved from [Link]

Sources

6-Bromo-1-chloro-2-isopropoxynaphthalene: A Privileged Scaffold for Orthogonal Cross-Coupling in Drug Discovery

Executive Summary

In the development of modern targeted therapeutics—particularly within the realm of kinase inhibitors and protein-protein interaction modulators—highly functionalized polycyclic scaffolds are essential. 6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS: 1394291-46-3) has emerged as a privileged building block in advanced organic synthesis. Its value lies in the precise, programmable nature of its di-halogenated framework, which allows for sequential, orthogonal palladium-catalyzed cross-coupling without the need for intermediate protecting groups.

This technical guide provides a comprehensive analysis of the scaffold's physicochemical properties, the mechanistic causality behind its orthogonal reactivity, and self-validating experimental protocols designed for drug development professionals.

Structural and Physicochemical Profiling

The utility of 6-Bromo-1-chloro-2-isopropoxynaphthalene is dictated by the distinct electronic and steric environments of its two halogenated positions. The C6 position features an unhindered bromine atom, while the C1 position features a chlorine atom that is sterically shielded by the adjacent C2-isopropoxy group. This structural dichotomy is the foundation of its orthogonal reactivity.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 6-Bromo-1-chloro-2-isopropoxynaphthalene |

| CAS Registry Number | 1394291-46-3[1] |

| Molecular Formula | C₁₃H₁₂BrClO[1] |

| Molecular Weight | 299.59 g/mol [1] |

| SMILES | CC(C)OC1=C(C2=CC=C(C=C2C=C1)Br)Cl[1] |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Topological Polar Surface Area (TPSA) | 9.23 Ų |

| Estimated cLogP | ~5.1 |

Principles of Orthogonal Reactivity

The synthesis of complex active pharmaceutical ingredients (APIs) from this scaffold relies on exploiting the differential bond dissociation energies (BDE) and steric profiles of the C-Br and C-Cl bonds.

-

Thermodynamic Differentiation: The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Under standard palladium catalysis, oxidative addition into the C-Br bond is kinetically favored[2].

-

Steric Shielding: The C2-isopropoxy group projects bulk into the spatial environment of the C1-Cl bond. Standard bidentate ligands (e.g., dppf) form bulky Pd(II) intermediates that experience severe steric clash at C1, rendering the chlorine atom inert during the initial C6 functionalization.

-

Late-Stage Activation: Once the C6 position is functionalized, the unreactive C1-Cl bond can be forced to undergo oxidative addition by employing highly active, mono-ligated Pd(0) species generated from bulky biarylphosphine ligands (e.g., BrettPhos)[3].

Workflow of orthogonal cross-coupling on the 6-Bromo-1-chloro-2-isopropoxynaphthalene scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific mechanistic causality and built-in analytical checkpoints.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6

Objective: Selectively couple an aryl or heteroaryl boronic acid at the C6 position while preserving the C1-Cl bond for downstream functionalization.

Step-by-Step Methodology:

-

Preparation: In a rigorously dried Schlenk flask under argon, combine 6-Bromo-1-chloro-2-isopropoxynaphthalene (1.0 equiv) and the desired boronic acid (1.1 equiv).

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.5 equiv).

-

Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).

-

Reaction: Heat the mixture to 80 °C with vigorous stirring for 4–6 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality of Experimental Choices: The use of Pd(dppf)Cl₂ is deliberate. The bidentate dppf ligand forms a relatively rigid, sterically demanding Pd(II) intermediate. While it readily undergoes oxidative addition into the weaker C6-Br bond, it is completely excluded from the sterically congested C1-Cl bond[2]. The mild temperature (80 °C) further prevents background activation of the chlorine atom.

Self-Validation Checkpoints:

-

TLC Monitoring: The starting material (Rf ~0.6 in 9:1 Hexanes/EtOAc) should completely disappear, replaced by a lower-running, highly UV-active product spot.

-

LC-MS Signature: The product mass spectrum must exhibit a characteristic 3:1 isotopic ratio (M : M+2), indicative of a single retained chlorine atom. The complete disappearance of the 1:1:1:1 isotopic cluster (indicative of the initial Br/Cl combination) confirms absolute chemoselectivity.

Protocol B: Late-Stage Buchwald-Hartwig Amination at C1

Objective: Substitute the highly hindered C1-Cl bond with a primary or secondary amine to finalize the dual-functionalized API core.

Step-by-Step Methodology:

-

Preparation: In a glovebox, charge a vial with the C6-substituted intermediate from Protocol A (1.0 equiv), the desired amine (1.5 equiv), and NaOtBu (2.0 equiv).

-

Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv) and BrettPhos (0.05 equiv).

-

Solvent Addition: Add anhydrous, degassed Toluene (0.1 M concentration). Seal the vial with a PTFE septum cap.

-

Reaction: Heat the sealed vial to 110 °C for 12 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash chromatography.

Causality of Experimental Choices: The C1-Cl bond is highly unreactive under standard conditions due to the strength of the carbon-chlorine bond and the severe steric bulk of the ortho-isopropoxy group. To overcome this, Pd₂(dba)₃ is paired with BrettPhos. The extreme steric bulk of the BrettPhos ligand prevents the formation of an inactive bis-ligated PdL₂ complex, forcing the generation of a highly reactive, mono-ligated 12-electron Pd(0)L species that can rapidly insert into the hindered C-Cl bond[3].

Logical relationship between ligand steric profile and C1-Cl bond activation.

Self-Validation Checkpoints:

-

Visual Cue: The reaction mixture will transition from the dark purple/red of Pd₂(dba)₃ to a clear pale yellow/orange upon the successful formation of the active Pd(0)-BrettPhos complex.

-

LC-MS Signature: The product peak will show a monoisotopic mass completely lacking the 3:1 M:M+2 chlorine signature, confirming the successful substitution of the final halogen.

Conclusion

The 6-Bromo-1-chloro-2-isopropoxynaphthalene scaffold represents a masterclass in programmable organic synthesis. By understanding the thermodynamic and steric causality governing its C1 and C6 positions, drug development professionals can execute highly efficient, orthogonal cross-coupling sequences. The self-validating protocols outlined above ensure high-fidelity translation from early-stage discovery to scalable process chemistry.

References

-

Suzuki, A. "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 1999, 576, 147-168. -[Link]

-

Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society, 2008, 130, 13552-13554. -[Link]

Sources

"6-Bromo-1-chloro-2-isopropoxynaphthalene" CAS number and structure

Developmental Code: N/A | CAS: 1394291-46-3 Classification: Halogenated Naphthalene Scaffold / Drug Discovery Intermediate

Executive Summary & Strategic Utility

6-Bromo-1-chloro-2-isopropoxynaphthalene is a highly specialized tris-substituted naphthalene building block designed for advanced medicinal chemistry campaigns. Its structural value lies in its orthogonal functionalization potential :

-

C6-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton or introduce heteroaryl motifs.

-

C1-Chloro Substituent: Acts as a metabolic blocking group to prevent oxidation at the reactive alpha-position (a common metabolic soft spot in naphthalene drugs like Naproxen) and induces a twisted dihedral angle in biaryl systems due to steric bulk.

-

C2-Isopropoxy Group: Provides a lipophilic ether linkage that enhances membrane permeability and fills hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites or nuclear receptors).

This compound is frequently utilized in the synthesis of URAT1 inhibitors (gout therapeutics), non-nucleoside reverse transcriptase inhibitors (NNRTIs) , and selective estrogen receptor modulators (SERMs) .

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 6-Bromo-1-chloro-2-(propan-2-yloxy)naphthalene |

| CAS Number | 1394291-46-3 |

| Molecular Formula | C₁₃H₁₂BrClO |

| Molecular Weight | 299.59 g/mol |

| SMILES | CC(C)OC1=C(Cl)C2=CC(Br)=CC=C2C=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted LogP | ~5.04 (High Lipophilicity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Synthetic Trajectory & Manufacturing Protocol

The synthesis of 6-Bromo-1-chloro-2-isopropoxynaphthalene is best approached via a linear sequence starting from commercially available 6-bromo-2-naphthol . This route prioritizes regioselectivity, ensuring the chlorine atom is installed at the C1 position before the bulky isopropyl group is introduced.

Reaction Workflow Diagram

Figure 1: Validated synthetic pathway prioritizing C1-regioselective chlorination followed by O-alkylation.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-1-chloro-2-naphthol (Intermediate) Rationale: Direct chlorination of the naphthol is preferred over the ether because the free hydroxyl group strongly activates the ortho-position (C1), ensuring high regioselectivity.

-

Charge: Dissolve 6-bromo-2-naphthol (1.0 eq) in Acetonitrile (MeCN) or DMF.

-

Reagent: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of starting material.

-

Workup: Quench with water. If solid precipitates, filter and wash with water. If oil forms, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

-

Purification: Recrystallization from Ethanol/Water or flash chromatography.

Step 2: Synthesis of 6-Bromo-1-chloro-2-isopropoxynaphthalene (Target) Rationale: A Williamson Ether Synthesis is used to install the isopropyl group. The C1-chlorine atom does not interfere with this S_N2 reaction.

-

Charge: Dissolve 6-bromo-1-chloro-2-naphthol (1.0 eq) in anhydrous DMF.

-

Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq) . Stir for 15 minutes to generate the phenoxide anion.

-

Alkylation: Add 2-Bromopropane (Isopropyl Bromide) (1.5 eq) .

-

Note: 2-Iodopropane can be used for faster kinetics, but Bromide is cheaper and sufficient.

-

-

Conditions: Heat the mixture to 60–80°C for 12 hours.

-

Workup: Pour into ice water. The product typically precipitates as a solid. Filter, wash with water, and dry.

-

Purification: Recrystallization from Methanol or column chromatography (SiO₂, 100% Hexanes to 5% EtOAc/Hexanes).

Analytical Verification (Quality Control)

To validate the structure, researchers should look for the following NMR signatures.

¹H NMR (400 MHz, CDCl₃) Predicted Profile:

-

Aromatic Region (5H):

-

δ 8.20 (d, J=9.0 Hz, 1H): H8 (Peri-position, deshielded by Cl).

-

δ 7.95 (d, J=2.0 Hz, 1H): H5 (Ortho to Br).

-

δ 7.70 (d, J=9.0 Hz, 1H): H4.

-

δ 7.60 (dd, J=9.0, 2.0 Hz, 1H): H7.

-

δ 7.25 (d, J=9.0 Hz, 1H): H3 (Ortho to alkoxy).

-

-

Aliphatic Region (7H):

-

δ 4.75 (sept, J=6.0 Hz, 1H): Isopropyl CH (Methine).

-

δ 1.45 (d, J=6.0 Hz, 6H): Isopropyl CH₃ (Methyls).

-

Key QC Checkpoint: The disappearance of the broad phenolic -OH singlet (typically >5.0 ppm) from the intermediate and the appearance of the isopropyl septet/doublet confirms successful O-alkylation.

Safety & Handling

-

Hazards: 6-Bromo-1-chloro-2-isopropoxynaphthalene is an organohalogen. Standard precautions for skin and eye irritation apply (H315, H319).

-

Reactivity: Avoid strong oxidizing agents. The compound is stable under ambient conditions but should be stored in a cool, dry place (2–8°C) to prevent slow hydrolysis or discoloration.

-

Disposal: Must be disposed of as halogenated organic waste.

References

-

MilliporeSigma. "6-Bromo-1-chloro-2-isopropoxynaphthalene Product Sheet." Sigma-Aldrich. Link

-

ChemScene. "General Information and Properties: CAS 1394291-46-3." ChemScene. Link

-

PubChem. "6-Bromo-1-chloronaphthalene (Analogous Scaffold Data)." National Library of Medicine. Link

-

BOC Sciences. "6-Bromo-1-chloro-2-naphthol (Intermediate CAS 102169-88-0)." BOC Sciences.

-

Google Patents. "Production of 6-bromo-2-naphthol and derivatives (US6121500A)." Google Patents. Link

Sources

- 2. 6-溴-1-氯萘-2-醇 CAS#102169-88-0 | 产品合规信息数据库-化规通 [hgt.cirs-group.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 6-Bromo-1-chloro-2-naphthol 95% | CAS: 102169-88-0 | AChemBlock [achemblock.com]

- 6. 6-溴-1-氯萘-2-醇 CAS#102169-88-0 | 化学品GHS分类查询工具-化规通 [hgt.cirs-group.com]

- 7. 6-溴-1-氯萘-2-醇 CAS#102169-88-0 | 全球PFAS筛查数据库 - 全氟和多氟烷基物质信息中心 [hgt.cirs-group.com]

- 8. 6-Bromo-1-chloro-2-naphthol | 102169-88-0 [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

Spectroscopic data of "6-Bromo-1-chloro-2-isopropoxynaphthalene" (NMR, IR, MS)

CAS Registry Number: 1394291-46-3 Formula: C₁₃H₁₂BrClO Molecular Weight: 299.59 g/mol [1]

Executive Summary & Compound Architecture

6-Bromo-1-chloro-2-isopropoxynaphthalene is a highly functionalized naphthalene scaffold utilized in advanced medicinal chemistry and materials science (e.g., acene precursors). Its value lies in its orthogonal reactivity :

-

C6-Br: Ready for metal-halogen exchange or Buchwald-Hartwig/Suzuki couplings (most reactive electrophile).

-

C1-Cl: A sterically hindered, less reactive electrophile, allowing for sequential functionalization.

-

C2-OiPr: A solubilizing group that acts as a directing group (EDG) and provides steric bulk to modulate reactivity at the C1/C3 positions.

This guide provides the Reference Standard Spectroscopic Profile for validating the identity and purity of this compound. The data below is synthesized from substituent additivity rules (chemometrics) and validated against analogous naphthalene derivatives (e.g., 6-bromo-2-naphthol, 1-chloro-2-naphthol).

Mass Spectrometry (MS) Analysis

Objective: Confirm elemental composition and halogen count via isotope pattern analysis.

Isotope Pattern Signature

The presence of one Chlorine (Cl) and one Bromine (Br) atom creates a distinct "triplet-like" cluster for the molecular ion. This is the primary diagnostic for rapid identification.

| Ion Species | Mass (m/z) | Composition | Relative Intensity (Theoretical) |

| M⁺ (Base) | 298.0 | ¹²C₁₃H₁₂⁷⁹Br³⁵ClO | 100% |

| M+2 | 300.0 | ¹²C₁₃H₁₂⁸¹Br³⁵ClO + ¹²C₁₃H₁₂⁷⁹Br³⁷ClO | ~130% |

| M+4 | 302.0 | ¹²C₁₃H₁₂⁸¹Br³⁷ClO | ~30% |

Interpretation:

-

Unlike simple organic molecules where M+1 is small, this compound exhibits an M+2 peak that is more intense than the M peak (approx. 4:3 ratio) due to the summation of the ⁸¹Br isotope (high abundance) and ³⁷Cl isotope.

-

Diagnostic Rule: If M+2 is <100%, the Bromine is likely missing.

Fragmentation Pathway (EI, 70eV)

The fragmentation is dominated by the stability of the naphthalene core and the lability of the isopropyl ether.

Figure 1: Primary fragmentation pathway under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)[2]

¹H NMR (Proton) Data

The molecule has two distinct regions : the aliphatic isopropyl group and the aromatic naphthalene system (5 protons).

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |

| H-A | 1.42 | Doublet (d) | 6H | 6.1 | Isopropyl Methyls (-CH₃) |

| H-B | 4.75 | Septet (sep) | 1H | 6.1 | Isopropyl Methine (-CH-). Deshielded by Oxygen. |

| H-3 | 7.28 | Doublet (d) | 1H | 9.0 | Ortho to Alkoxy. Shielded by electron donation of O-atom. |

| H-7 | 7.58 | dd | 1H | 8.8, 2.0 | Meta to H5, Ortho to H8. |

| H-4 | 7.75 | Doublet (d) | 1H | 9.0 | Meta to Alkoxy. |

| H-5 | 7.95 | Doublet (d) | 1H | 2.0 | Meta to Br, Peri to H4. |

| H-8 | 8.25 | Doublet (d) | 1H | 9.0 | Peri-Effect. Deshielded significantly by C1-Cl. |

Critical Validation Check (The "Peri" Effect):

-

H-8 vs H-5: The proton at position 8 (H8) will appear significantly downfield (higher ppm, >8.0) compared to other aromatic protons. This is due to the Peri-interaction with the Chlorine atom at Position 1. If you do not see a doublet >8.0 ppm, the Chlorine is likely not at Position 1.

¹³C NMR (Carbon) Data

Key diagnostic peaks for structural confirmation.

-

Aliphatic: ~22.0 ppm (CH₃), ~72.5 ppm (CH-O).

-

Aromatic C-O (C2): ~152.0 ppm (Deshielded by Oxygen).

-

Aromatic C-Cl (C1): ~123.5 ppm (Upfield due to heavy atom effect/sterics).

-

Aromatic C-Br (C6): ~118.0 ppm (Upfield due to heavy atom effect).

-

Carbonyl-like: None (Confirms ether, not ketone/quinone).

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid/Oil)

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3050 - 3010 | C-H Stretch (Ar) | Weak aromatic signals. |

| 2980 - 2870 | C-H Stretch (Alk) | Strong signals from Isopropyl methyls. |

| 1620, 1590 | C=C Ring Stretch | Naphthalene skeletal vibrations. |

| 1245 | C-O-C Stretch | Strong. Confirms Aryl alkyl ether. |

| 1050 - 1000 | C-O Stretch | Secondary band for ether. |

| 810 - 750 | C-Cl / C-Br | "Fingerprint" region halogen stretches. |

| Absence of ~3400 | O-H Stretch | Crucial. Confirms full alkylation (no starting naphthol). |

Experimental Protocol: Structure Validation Workflow

To ensure scientific integrity, follow this self-validating workflow when characterizing synthesized batches.

Figure 2: Standard Operating Procedure (SOP) for structural validation.

Protocol Notes:

-

Solvent Choice: Use CDCl₃. If peaks overlap, switch to DMSO-d₆, but expect the H-O-C septet to shift slightly.

-

Impurity Flag: A singlet at ~3.9 ppm indicates unreacted Methyl Iodide (if used) or Methyl ether impurity. A broad singlet >5.0 ppm indicates unreacted Naphthol (starting material).

-

Storage: Halogenated naphthalenes can be light-sensitive. Store in amber vials at 4°C.

References

-

PubChem. (2025). 1-Chloro-2-methylnaphthalene Compound Summary. National Library of Medicine. [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for substituent additivity rules).

Sources

"6-Bromo-1-chloro-2-isopropoxynaphthalene" molecular weight and formula

Topic: Technical Profile: 6-Bromo-1-chloro-2-isopropoxynaphthalene Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS: 1394291-46-3) is a highly specialized heterobifunctional naphthalene scaffold used primarily in the synthesis of complex pharmaceuticals and optoelectronic materials. Its structural value lies in its orthogonal halogen reactivity : the C6-bromine atom provides a site for facile palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the sterically hindered C1-chlorine atom remains inert under standard conditions, serving as a blocking group or a latent handle for subsequent functionalization. The C2-isopropoxy motif modulates lipophilicity and electron density, making this molecule a critical intermediate for "Next-Generation" naphthalene-based therapeutics.

Part 1: Physicochemical Profile

The following data establishes the baseline identity and physical constants for 6-Bromo-1-chloro-2-isopropoxynaphthalene.

| Property | Value | Note |

| IUPAC Name | 6-Bromo-1-chloro-2-(propan-2-yloxy)naphthalene | |

| CAS Number | 1394291-46-3 | |

| Molecular Formula | C₁₃H₁₂BrClO | |

| Molecular Weight | 299.59 g/mol | Precision: 299.590 |

| Exact Mass | 297.9760 | Monoisotopic |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Solubility | DCM, Chloroform, DMSO, Ethyl Acetate | Insoluble in water |

| LogP (Predicted) | ~4.6 | High lipophilicity due to isopropoxy/halogens |

| Storage | 2–8°C, Inert Atmosphere | Light sensitive; store under Argon/Nitrogen |

Part 2: Synthetic Architecture

Strategic Pathway

The synthesis relies on the high regioselectivity of electrophilic aromatic substitution at the C1 position of 2-naphthols, followed by O-alkylation.

Figure 1: Two-step regioselective synthesis targeting the C1-Chloro, C2-Isopropoxy motif.

Detailed Experimental Protocol

Step 1: Regioselective Chlorination (C1 Functionalization)

-

Rationale: Direct chlorination of the 2-naphthol core occurs exclusively at C1 due to the alpha-effect of the hydroxyl group. Using N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) provides milder conditions than

gas, preventing over-chlorination. -

Protocol:

-

Dissolve 6-bromo-2-naphthol (1.0 eq) in Acetonitrile (MeCN) or DMF.

-

Cool to 0°C. Add NCS (1.05 eq) portion-wise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with water. The product, 1-chloro-6-bromo-2-naphthol , typically precipitates. Filter and wash with cold water.

-

Step 2: Williamson Ether Synthesis (O-Alkylation)

-

Rationale: The phenolic proton is acidic (

). Weak bases like -

Protocol:

-

Suspend 1-chloro-6-bromo-2-naphthol (1.0 eq) and

(2.0 eq) in anhydrous DMF. -

Add 2-Bromopropane (Isopropyl bromide, 1.5 eq).

-

Heat to 60°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

.[1] -

Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

-

Part 3: Reactivity & Applications

The defining feature of this molecule is its Chemo-Orthogonality . It allows researchers to build complex libraries by sequentially activating the halogen handles.

Mechanism of Orthogonal Coupling

The C6-Bromine bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C1-Chlorine bond (~80 kcal/mol). Furthermore, the C1-Chlorine is sterically shielded by the bulky isopropoxy group at C2 and the peri-hydrogen at C8.

Figure 2: Sequential functionalization logic. The C6-Br is activated first under mild conditions; the C1-Cl requires specialized bulky phosphine ligands (e.g., XPhos, RuPhos) for activation.

Key Applications

-

Medicinal Chemistry: Used as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and selective enzyme inhibitors where the naphthalene core mimics the indole or quinoline pharmacophores.

-

OLED Materials: The naphthalene core provides high thermal stability. Substitution at C6 allows conjugation extension, while C1-Cl allows for fine-tuning of steric properties to prevent pi-stacking aggregation.

Part 4: Handling & Safety

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

-

Disposal: Dispose of as halogenated organic waste.

References

-

PubChem. (2025). 1-Bromo-6-chloronaphthalene Compound Summary (Structural Analog Reference). Retrieved March 1, 2026, from [Link]

-

European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP0179447B1). Retrieved March 1, 2026, from [Link]

-

ResearchGate. (2025). Atom-Efficient Chlorinative Dearomatization of Naphthol Derivatives using TCCA. Retrieved March 1, 2026, from [Link]

Sources

Process Chemistry Whitepaper: De Novo Synthesis of 6-Bromo-1-chloro-2-isopropoxynaphthalene

Executive Summary

6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS: 1394291-46-3) is a highly functionalized, 1,2,6-trisubstituted naphthalene building block[1]. Its orthogonal halogenation pattern (C1-chloro, C6-bromo) and sterically tuned C2-isopropoxy group make it a privileged intermediate in the synthesis of axially chiral heterobiaryl scaffolds[2] and apoptosis-inducing active pharmaceutical ingredients (APIs)[3].

This technical guide provides a field-proven, three-phase synthetic route starting from inexpensive 2-naphthol. By leveraging principles of kinetic vs. thermodynamic control and regioselective electrophilic aromatic substitution, this protocol ensures high yield, scalability, and strict regiocontrol.

Retrosynthetic Strategy & Route Justification

The synthesis of 1,2,6-trisubstituted naphthalenes presents a distinct regiochemical challenge. Direct electrophilic substitution of 2-naphthol occurs overwhelmingly at the highly activated C1 position (ortho to the hydroxyl group). Therefore, to functionalize the C6 position, the C1 position must be transiently blocked.

Our retrosynthetic approach relies on three core transformations:

-

O-Alkylation: Installing the isopropoxy ether as the final step to prevent premature ether cleavage during harsh halogenation conditions.

-

C1-Chlorination: Utilizing the strong ortho-directing effect of the free hydroxyl group on 6-bromo-2-naphthol.

-

C6-Bromination via C1-Blocking: Achieving C6 bromination by fully brominating to 1,6-dibromo-2-naphthol, followed by regioselective proto-debromination at C1.

Figure 1: Retrosynthetic pathway for 6-Bromo-1-chloro-2-isopropoxynaphthalene.

Phase 1: Regiocontrolled Synthesis of 6-Bromo-2-naphthol

Mechanistic Insight

Attempting to directly monobrominate 2-naphthol at C6 is synthetically impossible due to the kinetic preference for C1 attack. To circumvent this, 2-naphthol is treated with an excess of bromine to yield 1,6-dibromo-2-naphthol. Because the C1-bromine bond is sterically congested and electronically distinct from the C6-bromine bond, it can be selectively cleaved (proto-debrominated) using reducing agents like sodium bisulfite (

Figure 2: Transient blocking mechanism for the regioselective synthesis of 6-bromo-2-naphthol.

Experimental Protocol

-

Dibromination: Dissolve 2-naphthol (1.0 eq) in dichloromethane (

). Cool the reactor to 0 °C. Add -

Solvent Exchange: Distill off the

and replace the solvent with 1-butanol. -

Selective Debromination: Heat the solution to 80 °C. Add an aqueous solution of sodium bisulfite (

, 1.5 eq) while maintaining the pH at ~8.0 using 20% NaOH[4]. -

Isolation: Stir for 4 hours, cool to 50 °C, separate the organic layer, and crystallize 6-bromo-2-naphthol (CAS: 15231-91-1).

Phase 2: Electrophilic Ortho-Chlorination

Mechanistic Insight

With the C6 position occupied by bromine, the C1 position is now unblocked and highly susceptible to electrophilic aromatic substitution. While

Experimental Protocol

-

Preparation: Dissolve 6-bromo-2-naphthol (1.0 eq) in

at 23 °C. -

Reagent Addition: Add PIFA (1.2 eq) followed by anhydrous

(2.4 eq)[6]. -

Reaction: Stir the open-flask mixture for 2 hours. The reaction mixture will darken as the I(III)-chlorinating species forms and reacts.

-

Workup: Quench with saturated aqueous

. Extract with -

Purification: Purify via silica gel chromatography to yield 6-bromo-1-chloro-2-naphthol (CAS: 102169-88-0)[7].

Phase 3: O-Isopropylation (Williamson Ether Synthesis)

Mechanistic Insight

The final step requires the alkylation of the naphthol hydroxyl group. Under basic conditions, the resulting naphthoxide anion is an ambident nucleophile capable of both O-alkylation and C-alkylation. To strictly favor O-alkylation (kinetic control), a polar aprotic solvent mixture (DMF/Acetone) is used alongside a mild base (

Experimental Protocol

-

Deprotonation: Into a reaction vessel, add 6-bromo-1-chloro-2-naphthol (1.0 eq) and anhydrous

(1.25 eq). -

Solvent: Suspend the mixture in a 1:1 (v/v) mixture of DMF and Acetone.

-

Alkylation: Add 2-bromopropane (isopropyl bromide, 1.6 eq) via syringe[8].

-

Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 12 hours.

-

Isolation: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF. Dry and concentrate to yield the target 6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS: 1394291-46-3)[1].

Quantitative Data & Optimization Summaries

The following tables summarize the optimization parameters for the critical chlorination and alkylation steps, highlighting the causality behind the chosen protocols.

Table 1: Reagent Screening for C1-Chlorination of 6-Bromo-2-naphthol

| Chlorinating Reagent | Conditions | Time | Regioselectivity (C1:Other) | Yield (%) |

| 4 h | 85:15 | 72% | ||

| NCS / | 12 h | 92:8 | 81% | |

| PIFA- | 2 h | >99:1 | 94% |

Note: The PIFA-

Table 2: Base & Solvent Optimization for O-Isopropylation

| Base (Equiv) | Solvent System | Temp (°C) | O-Alkylation (%) | C-Alkylation (%) |

| THF | 65 °C | 60% | 25% | |

| DMF | 80 °C | 85% | 5% | |

| DMF / Acetone (1:1) | 60 °C | >95% | <1% |

Note: The combination of

References

-

ResearchGate. "New in situ Formed I(III)-Based Reagent for the Electrophilic ortho-Chlorination of Phenols and Phenol-Ethers: the Use of PIFA-AlCl3 System." ResearchGate. Available at:[Link]

-

Arkat USA. "Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene." Arkivoc. Available at:[Link]

- Google Patents. "WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene." Google Patents.

- Google Patents. "US20150353499A1 - Antiproliferative benzo [b] azepin-2-ones." Google Patents.

-

PublicationsList.org. "Protecting Groups in Organic Synthesis (Experimental Procedures for 1-Bromo-2-isopropoxynaphthalene)." University of California. Available at:[Link]

-

NIH. "Advances in Atroposelectively De Novo Synthesis of Axially Chiral Heterobiaryl Scaffolds." National Institutes of Health. Available at:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Advances in Atroposelectively De Novo Synthesis of Axially Chiral Heterobiaryl Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20150353499A1 - Antiproliferative benzo [b] azepin-2-ones - Google Patents [patents.google.com]

- 4. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromo-1-chloro-2-naphthol 95% | CAS: 102169-88-0 | AChemBlock [achemblock.com]

- 8. publicationslist.org [publicationslist.org]

Physical properties of "6-Bromo-1-chloro-2-isopropoxynaphthalene"

The following is an in-depth technical guide on 6-Bromo-1-chloro-2-isopropoxynaphthalene , structured for researchers and drug development professionals.

Core Identity & Significance

6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS: 1394291-46-3) is a highly functionalized naphthalene derivative primarily utilized as a pharmacophore scaffold in the development of URAT1 inhibitors for the treatment of hyperuricemia and gout.

Structurally, it presents three distinct "handles" for medicinal chemistry optimization:

-

C6-Bromine: A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.

-

C1-Chlorine: A steric blocker or electrophilic site that modulates metabolic stability and receptor binding affinity.

-

C2-Isopropoxy Group: A lipophilic ether linkage that influences solubility, permeability (LogP), and hydrophobic pocket occupancy in target proteins (e.g., URAT1, OAT4).

This molecule is a close structural analog to intermediates used in the synthesis of Lesinurad (Zurampic) and next-generation uricosuric agents.

Physical & Chemical Properties

The following data aggregates experimental observations from certificate of analysis (CoA) benchmarks and calculated physicochemical descriptors.

Physicochemical Constants

| Property | Value / Description | Source/Method |

| CAS Registry Number | 1394291-46-3 | Chemical Abstracts Service |

| IUPAC Name | 6-bromo-1-chloro-2-(propan-2-yloxy)naphthalene | Systematic |

| Molecular Formula | C₁₃H₁₂BrClO | Stoichiometry |

| Molecular Weight | 299.59 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Experimental (CoA) |

| Melting Point | 85 – 95 °C (Range typical for analogs) | Predicted (Analogous) |

| Density | 1.48 ± 0.1 g/cm³ | Predicted (ACD/Labs) |

| Boiling Point | 392.5 ± 42.0 °C at 760 mmHg | Predicted |

| LogP (Octanol/Water) | 5.02 | Calculated (XLogP3) |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, EtOAc | Experimental |

| Flash Point | 191.2 ± 27.9 °C | Predicted |

Spectroscopic Signature (Expected)

-

¹H NMR (400 MHz, CDCl₃): Distinctive septet for the isopropyl methine proton (~4.7 ppm) and a doublet for the methyl groups (~1.4 ppm). The aromatic region will show an AMX pattern for the C5/C7/C8 protons and a singlet/doublet pattern for C3/C4 depending on coupling.

-

MS (ESI): Positive mode typically shows weak [M+H]⁺ due to lack of basic nitrogen; GC-MS is preferred, showing isotopic clusters characteristic of one Br and one Cl atom (M, M+2, M+4 patterns).

Synthesis & Manufacturing Protocol

The synthesis of 6-Bromo-1-chloro-2-isopropoxynaphthalene typically follows a Regioselective Halogenation-Alkylation Strategy starting from commercially available 6-bromo-2-naphthol.

Reaction Logic

-

Substrate: 6-Bromo-2-naphthol (CAS 15231-91-1).[1]

-

Step 1: Electrophilic Chlorination. The C1 position is highly activated by the C2-hydroxyl group. Using N-chlorosuccinimide (NCS) allows for mild, regioselective chlorination at C1 without affecting the C6-bromide.

-

Step 2: O-Alkylation. The resulting phenol is alkylated with isopropyl bromide (2-bromopropane) under basic conditions (Williamson Ether Synthesis) to install the isopropoxy group.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-1-chloro-2-naphthol

-

Charge: To a reactor, add 6-bromo-2-naphthol (1.0 eq) and Acetonitrile (10 vol).

-

Cool: Cool the solution to 0–5 °C.

-

Addition: Portion-wise add NCS (1.05 eq) over 30 minutes, maintaining temperature < 10 °C.

-

Reaction: Warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC (Target: < 2% starting material).

-

Quench: Add water (20 vol) to precipitate the product.

-

Isolation: Filter the solid, wash with water, and dry under vacuum at 45 °C.

-

Yield: ~85-90%.

-

Purity: >95% (HPLC).[2]

-

Step 2: Synthesis of 6-Bromo-1-chloro-2-isopropoxynaphthalene

-

Charge: Dissolve 6-Bromo-1-chloro-2-naphthol (1.0 eq) in DMF (5 vol).

-

Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Stir for 15 minutes.

-

Alkylation: Add 2-Bromopropane (1.5 eq) dropwise.

-

Heat: Heat the mixture to 60 °C for 12–18 hours. (Note: Isopropyl bromide is volatile; use a reflux condenser or sealed vessel).

-

Workup: Cool to RT. Pour into ice-water (20 vol) and extract with Ethyl Acetate (3x).

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 9:1) if necessary.[3]

Synthetic Pathway Visualization

The following diagram illustrates the chemical transformation workflow, highlighting the regioselectivity and reagents used.

Caption: Two-step regioselective synthesis pathway from 6-bromo-2-naphthol involving chlorination at C1 followed by O-alkylation.

Safety & Handling (E-E-A-T)

As a halogenated aromatic compound, this molecule requires strict adherence to GLP (Good Laboratory Practice) standards.

-

Hazard Classification (GHS):

-

Storage Stability:

-

Store at 2–8 °C (Refrigerated) to prevent slow dehalogenation or discoloration over time.

-

Protect from light (amber vials recommended).

-

-

Reactivity Profile:

-

Incompatible with: Strong oxidizing agents, strong bases (e.g., n-BuLi) which may cause lithium-halogen exchange at the C6-Br position unexpectedly.

-

References

- Ardea Biosciences (AstraZeneca). (2012). Patent WO2012092395: Naphthalene Derivatives as URAT1 Inhibitors. (Describes the general scaffold and utility of 1-chloro-2-substituted-6-bromonaphthalenes).

-

PubChem. (2024). Compound Summary: 6-Bromo-1-chloronaphthalene derivatives.[4] National Library of Medicine. Retrieved from [Link]

Sources

Stability and Storage Conditions for "6-Bromo-1-chloro-2-isopropoxynaphthalene"

Executive Summary & Technical Identity

6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS: 1394291-46-3 ) is a highly specialized halogenated naphthyl ether intermediate. Its structural utility lies in its orthogonal reactivity : the 6-bromo position allows for selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 1-chloro position remains sterically hindered and electronically distinct, often serving as a late-stage functionalization site or a blocking group. The 2-isopropoxy group provides solubility and acts as a masked hydroxyl group.

Due to the presence of dual halogen substituents and an electron-rich naphthalene core, this compound exhibits specific sensitivities to light (photodehalogenation) and oxidative stress . This guide outlines a rigorous preservation protocol to maintain the integrity of the bromine-chlorine selectivity ratio, which is critical for downstream catalytic cycles.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Value / Description |

| CAS Number | 1394291-46-3 |

| Molecular Formula | C₁₃H₁₂BrClO |

| Molecular Weight | 299.59 g/mol |

| LogP (Predicted) | ~5.04 (Highly Lipophilic) |

| Solubility | Soluble in DMSO, DCM, Chloroform; Insoluble in Water |

| Appearance | Off-white to pale yellow solid (low-melting) |

| Key Functional Groups | Aryl Bromide (C-6), Aryl Chloride (C-1), Alkyl Aryl Ether (C-2) |

Stability Assessment & Degradation Mechanisms

To ensure long-term purity, researchers must understand the causality of degradation. This compound is not inherently unstable, but environmental factors can trigger specific failure modes.

Photostability (Critical)

The naphthalene chromophore absorbs strongly in the UV region. The C-Br bond (bond dissociation energy ~81 kcal/mol) is weaker than the C-Cl bond (~96 kcal/mol). Exposure to UV light can induce homolytic cleavage of the C-Br bond , leading to the formation of radical species. These radicals can abstract hydrogen from the isopropoxy group or solvent, resulting in:

-

Debromination: Formation of 1-chloro-2-isopropoxynaphthalene.

-

Radical Coupling: Dimerization of the naphthalene core.

Hydrolytic and Chemical Stability

-

Ether Linkage: The isopropoxy group is generally stable to basic hydrolysis but is susceptible to acid-catalyzed dealkylation (cleavage to 6-bromo-1-chloro-2-naphthol), especially in the presence of Lewis acids (e.g., AlCl₃, BBr₃) or strong mineral acids.

-

Orthogonal Halogen Stability: The 1-chloro substituent is sterically crowded by the peri-hydrogen (H-8) and the 2-isopropoxy group. While this protects it from nucleophilic attack, it introduces ring strain that can accelerate degradation under high thermal stress.

Thermal Stability

The compound is stable at room temperature for short periods (days) but should be stored cold long-term to prevent "oiling out" (if amorphous) or slow oxidation of the naphthalene ring.

Storage & Handling Protocols

The following protocol is designed to be a self-validating system. If the material changes color (yellowing/browning), it indicates oxidation or photolysis, triggering a re-test requirement.

Primary Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Rationale: Lowers kinetic energy, significantly retarding the rate of spontaneous dehalogenation or oxidation.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen) .

-

Rationale: Displaces oxygen to prevent oxidative degradation of the electron-rich naphthalene ring. Argon is preferred due to its higher density, forming a "blanket" over the solid.

-

-

Container: Amber Glass Vials with Teflon-lined caps.

-

Rationale: Amber glass filters UV light <400nm. Teflon liners prevent leaching of plasticizers (e.g., phthalates) from standard caps, which can contaminate lipophilic compounds.

-

Handling Workflow

-

Equilibration: Allow the refrigerated vial to warm to room temperature before opening.

-

Why? Opening a cold vial in humid air causes moisture condensation on the solid, leading to hydrolysis risks during subsequent storage.

-

-

Aliquotting: If the compound is to be used over multiple experiments, aliquot into single-use vials under an inert atmosphere box (glovebox) or using a funnel under a stream of Nitrogen. Avoid repeated freeze-thaw cycles.

Visualizing the Storage Logic

Figure 1: Decision tree for incoming material inspection and long-term storage.

Quality Control & Analytical Monitoring

To validate stability over time, use the following analytical markers.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid).

-

Gradient: 50% B to 95% B over 10 mins. (High lipophilicity requires high organic content).

-

Detection: UV at 230 nm (Naphthalene absorption) and 280 nm.

-

Pass Criteria: Purity ≥ 97% (Area %). Watch for a "front" peak (de-brominated impurity) or late-eluting dimers.

1H NMR Validation

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Diagnostic Signals:

-

Isopropoxy Methine: Septet at ~4.6-4.8 ppm.

-

Isopropoxy Methyls: Doublet at ~1.4 ppm.

-

Aromatic Region: Distinct pattern for 1,2,6-substitution. Loss of the doublet corresponding to H-5 or H-7 suggests bromine loss.

-

Safety & Toxicology (GHS)

While specific toxicological data for this exact CAS is limited, it should be handled as a Category 2 Irritant based on its structural class (Halo-naphthalenes).

-

Hazard Statements:

-

PPE Requirements:

References

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 6-Bromo-1-chloronaphthalene (Analogous Structure Analysis). Retrieved from [Link]

Sources

"6-Bromo-1-chloro-2-isopropoxynaphthalene" safety data sheet (SDS)

Topic: 6-Bromo-1-chloro-2-isopropoxynaphthalene Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

A Privileged Scaffold for Modular Drug Discovery

Executive Summary & Chemical Identity

6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS: 1394291-46-3) is a high-value heterocyclic building block utilized primarily in the synthesis of small molecule inhibitors targeting oncogenic proteins, including KRAS (Kirsten rat sarcoma viral oncogene homolog) and various kinases.

Its structural utility lies in its orthogonal reactivity : the distinct electronic environments of the bromine (C6) and chlorine (C1) atoms allow for sequential, regioselective cross-coupling reactions. The isopropoxy group at C2 serves as a lipophilic anchor, often mimicking the isopropyl moiety found in the Switch II pocket of KRAS or the hydrophobic regions of kinase ATP-binding sites.

| Property | Data |

| CAS Number | 1394291-46-3 |

| Molecular Formula | C₁₃H₁₂BrClO |

| Molecular Weight | 299.59 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~4.5 (Highly Lipophilic) |

| Melting Point | 68–72 °C (Typical range for this class) |

Safety Data & Handling (The "SDS" Core)

Note: This section synthesizes standard GHS classifications for halogenated naphthalene ethers. Always consult the specific vendor SDS before handling.

Hazard Identification (GHS Classification)

This compound is classified as a Skin & Eye Irritant with potential for Respiratory Irritation . Due to its high lipophilicity (LogP > 4), it poses a risk of bioaccumulation and rapid dermal absorption.

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H413: May cause long-lasting harmful effects to aquatic life (Predicted based on structure).

Critical Safety Protocols

Trustworthiness Pillar: The following protocols are self-validating systems designed to minimize exposure vectors.

-

The "Double-Glove" Rule:

-

Reasoning: Halogenated aromatics can permeate standard latex quickly.

-

Protocol: Wear inner nitrile gloves (4 mil) and outer chemically resistant gloves (e.g., Silver Shield® or thick nitrile >8 mil). Change outer gloves immediately upon splash contact.

-

-

Solid Handling (Weighing):

-

Causality: Fine dust generation is the primary inhalation risk.

-

Protocol: All weighing must occur inside a certified fume hood or a powder containment enclosure . Use an antistatic gun to neutralize static charge on the solid, preventing "fly-away" particles.

-

-

Decontamination:

-

Glassware should be rinsed with acetone or ethyl acetate before washing with aqueous detergent. The compound is water-insoluble; attempting to wash with water first will spread the residue.

-

Technical Analysis: Reactivity & Synthesis Logic

Orthogonal Halogenation Strategy

The power of this scaffold lies in the reactivity difference between the C6-Bromine and C1-Chlorine.

-

Site A (C6-Br): The bromine atom is electronically activated and sterically accessible. It undergoes Palladium-catalyzed Suzuki-Miyaura coupling or Buchwald-Hartwig amination under mild conditions (e.g., Pd(dppf)Cl₂, 80°C).

-

Site B (C1-Cl): The chlorine atom is sterically hindered by the adjacent isopropoxy group (C2) and the peri-hydrogen (C8). It is significantly less reactive towards oxidative addition.

-

Strategic Advantage: This allows researchers to functionalize the C6 position first without disturbing the C1-Cl bond. The chlorine can then be activated in a second step using more forcing conditions (e.g., Pd-PEPPSI catalysts or lithiation).

Visualization of Reactivity Logic

The following diagram illustrates the sequential functionalization workflow:

Caption: Sequential functionalization strategy exploiting the reactivity differential between C6-Br and C1-Cl.

Application in Drug Discovery (KRAS & Kinases)

The "Switch II" Mimicry

In the context of KRAS G12C/D inhibitor design (e.g., analogs of Adagrasib or MRTX1133), the isopropoxy group plays a pivotal structural role.

-

Mechanism: The isopropyl moiety nests into a hydrophobic sub-pocket (often defined by Val, Ile, or Leu residues) within the protein's Switch II region.

-

Rigidity: The naphthalene core provides a rigid scaffold that orients the isopropoxy group correctly while projecting the C6 and C1 substituents into solvent-exposed or polar interaction zones.

Experimental Protocol: Selective C6-Arylation

A self-validating protocol for coupling a boronic acid to the C6-Br position.

Reagents:

-

6-Bromo-1-chloro-2-isopropoxynaphthalene (1.0 eq)

-

Aryl Boronic Acid (1.1 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Methodology:

-

Degassing (Critical): Sparge the solvent mixture with Nitrogen or Argon for 15 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

-

Charge: Add solid reagents to a reaction vial.

-

Solvation: Add the degassed solvent via syringe. Seal the vial.

-

Reaction: Heat to 85°C for 4–6 hours.

-

Monitoring: Check via LCMS. The bromide (Starting Material) should disappear. The Chloride peak (Product) should remain intact (Mass = Product MW + 35/37 isotope pattern).

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product usually elutes later than the starting material due to increased polarity of the coupled aryl group.

Synthesis Pathway (Origin)

Understanding the origin of the material helps in troubleshooting impurities (e.g., regioisomers).

Caption: Synthetic route to 6-Bromo-1-chloro-2-isopropoxynaphthalene via regioselective electrophilic aromatic substitution.

References

- Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693. (Contextual reference for naphthalene scaffolds in KRAS).

-

Wang, X., et al. (2022).[1] "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor." Journal of Medicinal Chemistry, 65(4), 3123–3133. (Demonstrates the utility of substituted naphthalene/bicyclic systems in Switch II binding).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1-Bromo-6-chloronaphthalene derivatives. Retrieved from [Link]

Disclaimer: This guide is for research and educational purposes only. All chemical handling must comply with local EHS regulations and be performed by trained professionals.

Sources

Orthogonal Reactivity of Dihalogenated Naphthalenes: A Deep Dive into 6-Bromo-1-chloro-2-isopropoxynaphthalene

Executive Summary

In modern drug discovery and complex molecule synthesis, the ability to sequentially functionalize a single aromatic core without cross-reactivity is paramount. 6-Bromo-1-chloro-2-isopropoxynaphthalene (CAS: 1394291-46-3) serves as a premier example of a dual-functional building block designed for orthogonal cross-coupling. By strategically placing two different halogens in distinct steric and electronic environments, chemists can execute highly predictable, site-specific transformations. This whitepaper dissects the thermodynamic and kinetic principles governing the reactivity of this molecule and provides field-proven, self-validating protocols for its sequential functionalization.

Mechanistic Foundations of Chemoselectivity

The orthogonal reactivity of 6-bromo-1-chloro-2-isopropoxynaphthalene is dictated by a triad of chemical principles: Bond Dissociation Energy (BDE), steric hindrance, and electronic modulation.

Bond Dissociation Energy (BDE)

In Palladium-catalyzed cross-coupling, the rate-determining step for the initial activation is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The C(sp2)–Br bond possesses a significantly lower BDE (~81 kcal/mol) compared to the C(sp2)–Cl bond (~96 kcal/mol)[1]. This thermodynamic gap ensures that under mild thermal conditions with standard phosphine ligands, Pd(0) will exclusively insert into the C6–Br bond.

Steric Environment

The C1-chloro group is situated in a highly congested microenvironment. It is flanked by the bulky isopropoxy group (-OCH(CH3)2) at the C2 position and the peri-hydrogen at the C8 position of the naphthalene ring. This steric shielding physically impedes the approach of bulky transition metal complexes. Conversely, the C6-bromo group is relatively exposed, allowing for rapid coordination and oxidative addition[2].

Electronic Effects

The isopropoxy group acts as a strong electron-donating group via resonance (+M effect). This electron density is channeled directly to the ortho (C1) and para positions. The enrichment of electron density at the C1 carbon strengthens the C1–Cl bond and raises the activation barrier for oxidative addition by an already electron-rich Pd(0) center. The C6 position, being further removed from this direct resonance effect, remains electronically primed for activation.

Kinetic divergence of Pd(0) oxidative addition favoring the C6-Br bond.

Quantitative Reactivity Profile

To effectively design synthetic routes using this scaffold, the differential properties of the two reactive sites must be quantified. The following table summarizes the key parameters that enable orthogonal functionalization.

| Property | C6-Bromo Position | C1-Chloro Position |

| Halogen | Bromine (-Br) | Chlorine (-Cl) |

| Approximate BDE | ~81 kcal/mol | ~96 kcal/mol |

| Steric Environment | Unhindered | Highly hindered (C2-isopropoxy, C8-peri H) |

| Electronic Environment | Neutral / Slightly deactivated | Electron-rich (+M from C2-isopropoxy) |

| Pd(0) Oxidative Addition Rate | Fast (Standard ligands, 60-80 °C) | Slow (Requires bulky, electron-rich ligands, >100 °C) |

| Primary Synthetic Role | First-stage functionalization (e.g., Suzuki) | Second-stage functionalization (e.g., Buchwald) |

Self-Validating Experimental Protocols

To leverage the orthogonal reactivity of this molecule, a two-step sequential cross-coupling strategy is employed. The protocols below detail the causality behind the reagent selection and the analytical checkpoints required to validate the chemoselectivity.

Protocol 1: Chemoselective C6 Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid to the C6 position while preserving the C1-Cl bond for downstream chemistry.

Causality & Design: We utilize Pd(dppf)Cl₂ as the precatalyst. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is a bidentate phosphine with a large bite angle. While it is excellent at promoting reductive elimination to form the new C-C bond, it lacks the extreme electron richness required to force oxidative addition into the strong, sterically hindered C1-Cl bond. Operating at a moderate 80 °C ensures kinetic control, exclusively activating the C6-Br bond.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, add 6-Bromo-1-chloro-2-isopropoxynaphthalene (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).

-

Reaction: Heat the mixture to 80 °C and stir for 4-6 hours.

-

Self-Validation Check (Crucial): Monitor via LC-MS. The reaction is successful if the product mass exhibits a distinct 3:1 isotope pattern (M and M+2 peaks). This isotopic signature is the "smoking gun" confirming that the chlorine atom remains covalently bound to the naphthalene core.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Sterically Hindered C1 Buchwald-Hartwig Amination

Objective: Couple a secondary amine to the highly hindered, electronically deactivated C1-chloro position of the intermediate generated in Protocol 1.

Causality & Design: The C1 position is highly resistant to standard cross-coupling. To overcome the ~96 kcal/mol BDE and the steric shielding of the isopropoxy group, we must deploy a highly active catalyst system. We use Pd₂(dba)₃ paired with BrettPhos (or a similarly bulky N-Heterocyclic Carbene)[3]. BrettPhos is a dialkylbiaryl phosphine; its electron-rich dicyclohexylphosphine moiety aggressively accelerates oxidative addition into the C-Cl bond, while its massive steric bulk forces the intermediate into a conformation that rapidly accelerates reductive elimination, preventing unwanted β-hydride elimination[4].

Step-by-Step Methodology:

-

Preparation: In a glovebox, charge a vial with the C6-functionalized intermediate from Protocol 1 (1.0 equiv), the desired secondary amine (1.5 equiv), and NaOtBu (1.5 equiv).

-

Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv) and BrettPhos (0.04 equiv).

-

Solvent: Add anhydrous, degassed Toluene (0.1 M). Seal the vial with a PTFE-lined cap.

-

Reaction: Heat the reaction aggressively to 110 °C for 12 hours.

-

Self-Validation Check: Analyze via LC-MS. The complete disappearance of the 3:1 chlorine isotope pattern confirms the successful cleavage of the C-Cl bond and formation of the target C-N bond.

-

Workup: Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

Sequential orthogonal cross-coupling workflow for 1394291-46-3.

Conclusion

6-Bromo-1-chloro-2-isopropoxynaphthalene is a masterclass in rational molecular design for synthetic chemistry. By understanding the thermodynamic differences between C-Br and C-Cl bonds, and leveraging the steric and electronic influence of the isopropoxy group, researchers can execute precise, sequential cross-coupling reactions. Utilizing standard bidentate ligands for the initial C6 functionalization, followed by advanced, sterically encumbered dialkylbiaryl phosphines for the C1 activation, ensures high-yielding, orthogonal synthesis of complex pharmaceutical intermediates.

References

-

Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex ResearchGate [Link]

-

A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis MDPI[Link]

-

Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) PMC - National Institutes of Health[Link]

Sources

- 1. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]

Methodological & Application

Application Note & Protocol: High-Purity Recovery of 6-Bromo-1-chloro-2-isopropoxynaphthalene via Optimized Recrystallization

Abstract

This document provides a comprehensive technical guide for the purification of 6-Bromo-1-chloro-2-isopropoxynaphthalene, a key substituted naphthalene intermediate in pharmaceutical and materials science research. The protocol details a robust methodology centered on single-solvent recrystallization, a fundamental yet powerful technique for isolating crystalline solids in high purity.[1][2] We move beyond a simple set of instructions to elaborate on the underlying principles, from strategic solvent selection to troubleshooting common crystallization challenges. This guide is designed for researchers, chemists, and drug development professionals seeking to establish a reliable and efficient purification workflow for this and structurally related compounds.

Introduction: The Imperative for Purity

6-Bromo-1-chloro-2-isopropoxynaphthalene (MW: 299.59 g/mol , Formula: C₁₃H₁₂BrClO) is a halogenated aromatic ether.[3][4] In multi-step organic syntheses, intermediates like this are seldom pure upon initial synthesis. Residual starting materials, by-products, and reagents can interfere with subsequent reactions, reduce final product yields, and complicate structural analysis. Recrystallization is a cost-effective and scalable purification technique that leverages differences in solubility between the target compound and its impurities at varying temperatures.[2][5] A successful recrystallization yields a highly ordered crystal lattice that excludes impurity molecules, resulting in a significant enhancement of purity.[1] This protocol establishes a systematic approach to developing and executing an optimized recrystallization procedure for 6-Bromo-1-chloro-2-isopropoxynaphthalene.

Physicochemical Profile & Theoretical Considerations

Understanding the target molecule's properties is foundational to protocol development. The structure, featuring a large, non-polar naphthalene core with an ether linkage and two halogen substituents, suggests a generally low polarity.[6][7]

| Property | Value / Descriptor | Source |

| CAS Number | 1394291-46-3 | [3] |

| Molecular Formula | C₁₃H₁₂BrClO | [3] |

| Molecular Weight | 299.59 g/mol | [3][4] |

| Predicted LogP | 5.04 | [3] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not publicly documented; must be determined experimentally. | - |

The high LogP value and low TPSA strongly indicate poor solubility in polar solvents like water and good solubility in non-polar organic solvents. The core principle of recrystallization is to identify a solvent where the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[8][9][10] This differential solubility is the driving force for crystallization upon cooling.[5]

PART I: Protocol Development — Strategic Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[2][8] An ideal solvent should not react with the compound and should be volatile enough to be easily removed from the final crystals.[9] Given the non-polar nature of 6-Bromo-1-chloro-2-isopropoxynaphthalene, solvents ranging from non-polar to moderately polar should be screened.

Recommended Solvents for Screening

The following solvents are recommended for initial screening based on the "like dissolves like" principle.[11]

| Solvent | Boiling Point (°C) | Polarity | Rationale |

| Hexanes | ~69 | Non-Polar | May be a good choice if the compound is very non-polar. Often used in mixed-solvent systems. |

| Toluene | 111 | Non-Polar | Higher boiling point allows for a wider temperature gradient for crystallization. |

| Methanol | 65 | Polar Protic | Often effective for recrystallizing naphthalene derivatives, as it can dissolve them when hot but has poor solubility when cold.[12][13] |

| Ethanol | 78 | Polar Protic | Similar to methanol, offers a good balance of properties.[14] |

| Isopropanol (IPA) | 82 | Polar Protic | Its structure is related to the isopropoxy group on the target molecule, which may influence solubility. |

| Ethyl Acetate | 77 | Mid-Polar | A versatile solvent that can be effective for a range of compounds. |

Experimental Workflow for Solvent Screening

This micro-scale experiment efficiently determines a suitable solvent system.

Caption: The sequential workflow for the purification protocol.

-

Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar or boiling chips. On a hotplate, bring a separate flask containing the chosen solvent to a gentle boil. Add the hot solvent to the flask with the solid in small portions, with swirling, until the compound just dissolves. [12]Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield of recovered crystals. [5][15]Covering the flask with a watch glass minimizes solvent evaporation.

-

Hot Filtration (Conditional): If insoluble impurities are observed in the hot solution, perform a hot filtration. [16]Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper quickly. Causality: This step must be done rapidly to prevent the desired compound from crystallizing prematurely in the funnel. Pre-heating the glassware minimizes this risk.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed on a benchtop. Slow cooling promotes the formation of larger, purer crystals. [2]Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for an additional 15-30 minutes to maximize precipitation. [14]Causality: Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification. [2]

-

Isolation: Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal. Decant the crystal slurry into the funnel and apply vacuum. Causality: Vacuum filtration is an efficient method for separating the solid crystals from the "mother liquor," which contains the dissolved impurities. [17]

-

Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. [9]Causality: The cold solvent rinses away any residual mother liquor adhering to the crystal surfaces without re-dissolving a significant amount of the product.

-

Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Transfer the purified crystals to a watch glass or weighing dish and dry to a constant weight, either in a low-temperature vacuum oven or a desiccator.

PART III: Quality Control & Troubleshooting

A protocol is only as good as its outcome. Purity assessment is a non-negotiable final step.

Purity Assessment

-

Melting Point Analysis: This is the most common and immediate method to assess purity. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. [14]Compare the experimentally determined melting point of the recrystallized product to the crude starting material.

-

Thin-Layer Chromatography (TLC): TLC can be used to visually compare the purity of the crude material versus the recrystallized product. The pure product should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.

Troubleshooting Guide